Cas no 83475-08-5 (4,6-Dihydroxyquinoline-3-carboxylic acid)

4,6-Dihydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by its hydroxyl and carboxylic acid functional groups at the 4, 6, and 3 positions, respectively. This compound exhibits notable chemical versatility due to its ability to participate in coordination chemistry, acting as a chelating agent for metal ions. Its structural features also make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous-phase reactions. Additionally, its carboxylic acid moiety allows for further derivatization, enabling the development of tailored compounds for pharmaceutical or material science applications. The compound's stability under moderate conditions further supports its utility in research and industrial processes.
4,6-Dihydroxyquinoline-3-carboxylic acid structure
83475-08-5 structure
Product Name:4,6-Dihydroxyquinoline-3-carboxylic acid
CAS No:83475-08-5
MF:C10H7NO4
MW:205.166882753372
CID:1024023
PubChem ID:70700498
Update Time:2025-07-02

4,6-Dihydroxyquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dihydroxyquinoline-3-carboxylic acid
    • 4,6-dihydroxy-3-Quinolinecarboxylic acid
    • 6-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid
    • DTXSID60743320
    • 4,6-Dihydroxyquinoline-3-carboxylicacid
    • 6-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 83475-08-5
    • SB71133
    • FT-0769608
    • DA-19553
    • SCHEMBL25189120
    • Inchi: 1S/C10H7NO4/c12-5-1-2-8-6(3-5)9(13)7(4-11-8)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
    • InChI Key: FDTKSXZUNFFUTD-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)O)=CNC2C=CC(=CC=21)O

Computed Properties

  • Exact Mass: 205.03750770g/mol
  • Monoisotopic Mass: 205.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 86.6Ų

4,6-Dihydroxyquinoline-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006213-1g
4,6-Dihydroxyquinoline-3-carboxylic acid
83475-08-5 95%
1g
$671.96 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668432-1g
6-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
83475-08-5 98%
1g
¥6594.00 2024-07-28

Additional information on 4,6-Dihydroxyquinoline-3-carboxylic acid

Introduction to 4,6-Dihydroxyquinoline-3-carboxylic acid (CAS No. 83475-08-5)

4,6-Dihydroxyquinoline-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 83475-08-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline derivatives family, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The presence of hydroxyl groups at the 4- and 6-positions, along with a carboxylic acid moiety at the 3-position, contributes to the unique reactivity and functionality of this molecule, making it a valuable scaffold for drug discovery and development.

The chemical structure of 4,6-Dihydroxyquinoline-3-carboxylic acid features a fused benzene and pyridine ring system, with the hydroxyl substituents enhancing its solubility in polar solvents and facilitating interactions with biological targets. The carboxylic acid group at the 3-position allows for further functionalization via esterification or amidation, enabling the synthesis of more complex derivatives with tailored pharmacokinetic profiles. These structural features have made this compound a subject of extensive research in medicinal chemistry, particularly in the design of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 4,6-Dihydroxyquinoline-3-carboxylic acid as an inhibitor of various enzymatic pathways implicated in diseases such as cancer and inflammation. Studies have demonstrated that quinoline derivatives can modulate the activity of kinases, proteases, and other critical enzymes by binding to their active sites or allosteric regions. The hydroxyl groups in 4,6-Dihydroxyquinoline-3-carboxylic acid play a pivotal role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme active site, thereby stabilizing the enzyme-inhibitor complex.

In addition to its enzyme-targeting capabilities, 4,6-Dihydroxyquinoline-3-carboxylic acid has shown promise as a photosensitizer in photodynamic therapy (PDT). PDT is an emerging treatment modality that utilizes light activation of photosensitizing agents to generate reactive oxygen species (ROS), which induce oxidative damage in target cells. The quinoline core of this compound absorbs light in the red region of the spectrum, making it an ideal candidate for deep-tissue applications where penetration depth is critical. Furthermore, the presence of hydroxyl groups enhances its ability to form stable complexes with biological molecules, improving its retention time within target tissues.

The pharmaceutical industry has leveraged these properties to develop novel analogs of 4,6-Dihydroxyquinoline-3-carboxylic acid with enhanced efficacy and reduced toxicity. For instance, modifications at the 2- and 5-positions have been explored to optimize binding affinity to specific biological targets. These derivatives have entered preclinical studies for their potential applications in oncology and inflammatory diseases. The carboxylic acid group at the 3-position has been particularly useful in prodrug design, allowing for controlled release mechanisms that improve bioavailability and therapeutic outcomes.

From a synthetic chemistry perspective, 4,6-Dihydroxyquinoline-3-carboxylic acid serves as a versatile intermediate in the preparation of more complex heterocycles. Its straightforward synthesis from readily available precursors makes it an attractive building block for large-scale production. Recent methodologies have focused on greener synthetic routes that minimize waste generation and energy consumption while maintaining high yields. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

The biological activity of 4,6-Dihydroxyquinoline-3-carboxylic acid has been further explored in recent years through high-throughput screening (HTS) campaigns. HTS has enabled researchers to rapidly identify lead compounds with promising pharmacological profiles from large libraries of chemical entities. Initial screening results have highlighted its potential as an antiproliferative agent against various cancer cell lines. Mechanistic studies have revealed that it induces apoptosis by activating caspase-dependent pathways while inhibiting cell cycle progression through interactions with cyclin-dependent kinases (CDKs).

Another area of interest has been the antimicrobial properties of 4,6-Dihydroxyquinoline-3-carboxylic acid, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Quinoline derivatives are known to disrupt bacterial DNA replication by inhibiting gyrase and topoisomerase enzymes. The hydroxyl groups in 4,6-Dihydroxyquinoline-3-carboxylic acid enhance its ability to interact with bacterial enzymes without causing significant toxicity to host cells. This selective toxicity makes it a promising candidate for developing novel antibiotics.

The development of new therapeutic agents often involves rigorous testing for safety and efficacy before clinical translation. Preclinical studies using 4,6-Dihydroxyquinoline-3-carboxylic acid derivatives have demonstrated encouraging results in animal models of cancer and inflammation. Pharmacokinetic studies indicate that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. Additionally, preliminary toxicology assessments have shown no significant adverse effects at therapeutic doses.

The future direction of research on 4,6-Dihydroxyquinoline-3-carboxylic acid is likely to focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies and exploring new applications in precision medicine. Advances in genomics and proteomics have enabled personalized drug design approaches that tailor treatments based on individual patient profiles. Quinoline derivatives like 4,6-Dihydroxyquinoline-3-carboxylic acid may play a crucial role in this emerging paradigm by targeting specific molecular markers associated with disease progression.

In conclusion,4,6-Dihydroxyquinoline-3-carboxylic acid (CAS No. 83475-08-5) is a multifaceted compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. Its versatility as a scaffold for drug discovery has led to numerous innovative derivatives with therapeutic promise across various disease areas including cancer treatment,antimicrobial therapy,and photodynamic therapy.Ongoing research efforts continue to expand our understanding of this compound’s mechanisms,optimize synthetic methodologies,and explore new clinical applications,positioning it as a cornerstone molecule within modern medicinal chemistry.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.